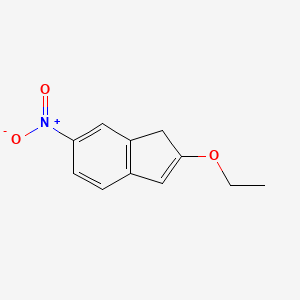

2-Ethoxy-6-nitro-1H-indene

Description

2-Ethoxy-6-nitro-1H-indene is an indene derivative featuring a bicyclic structure comprising a benzene ring fused to a cyclopentene ring. The compound is substituted with an ethoxy group (-OCH₂CH₃) at position 2 and a nitro group (-NO₂) at position 6. Based on structural analysis, its molecular formula is estimated as C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol. Nitro and alkoxy substituents are known to influence electronic properties, solubility, and biological activity, making this compound a candidate for further investigation.

Properties

IUPAC Name |

2-ethoxy-6-nitro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11-6-8-3-4-10(12(13)14)5-9(8)7-11/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKISOZODKMTMEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C1)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311420 | |

| Record name | 2-Ethoxy-6-nitro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885959-08-0 | |

| Record name | 2-Ethoxy-6-nitro-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885959-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-6-nitro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-nitro-1H-indene typically involves the nitration of 2-ethoxyindene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the sixth position of the indene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-6-nitro-1H-indene undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The indene ring can undergo oxidation to form corresponding indanone derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 2-Ethoxy-6-amino-1H-indene.

Substitution: Various substituted indenes depending on the nucleophile used.

Oxidation: Indanone derivatives.

Scientific Research Applications

2-Ethoxy-6-nitro-1H-indene has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Catalysis: The compound and its derivatives are investigated for their catalytic properties in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-nitro-1H-indene and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Ethoxy-6-nitro-1H-indene with structurally related indene derivatives, focusing on substituent effects, molecular properties, and reported activities:

Table 1: Comparison of Key Indene Derivatives

Key Observations

Substituent Effects on Reactivity and Bioactivity

- Nitro Group : The nitro group at position 6 in this compound is electron-withdrawing, which may enhance electrophilic reactivity in substitution reactions. This feature is shared with 2-(1-methylethenyl)-6-nitro-1H-indene, where the nitro group contributes to its utility in synthetic pipelines .

- Ethoxy vs. Methoxy : The ethoxy group at position 2 likely increases lipophilicity compared to methoxy-substituted analogs like 6-Methoxy-2-methyl-1H-indene. This could improve membrane permeability in biological systems, though direct evidence is lacking .

Methoxy and methyl groups (e.g., 6-Methoxy-2-methyl-1H-indene) correlate with antimicrobial and anticancer activities, suggesting that this compound may exhibit similar or enhanced effects .

Structural Modifications and Applications The addition of functional groups like sulfonamide (6-Amino-2,3-dihydro-1H-indene-5-sulfonamide) or hydroxyimino (2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1H-inden-1-one) tailors compounds for specific applications, such as antiviral research or pathway inhibition . this compound’s lack of a fused dihydro ring (compared to dihydroindene derivatives) may increase aromatic reactivity, favoring electrophilic aromatic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.